Dansyl-DL-aspartic acid di(cyclohexylammonium) salt
Description
Dansyl-DL-aspartic acid di(cyclohexylammonium) salt (DNAS) is a fluorescently labeled amino acid derivative widely used in biochemical and pharmaceutical research. Its molecular formula is C₁₆H₁₈N₂O₆S·2C₆H₁₃N, with a molar mass of 564.74 g/mol . Structurally, it comprises a dansyl (5-dimethylaminonaphthalene-1-sulfonyl) group attached to DL-aspartic acid, stabilized by two cyclohexylammonium counterions. This compound is a white solid, soluble in water and organic solvents, and is stored at −20°C to maintain stability .
DNAS exhibits antioxidant properties and free radical scavenging activity, making it valuable for synthesizing anti-inflammatory drugs, immunomodulators, and other bioactive compounds . Its fluorescence properties also enable applications in tracking biochemical interactions and enzyme activities.
Properties
IUPAC Name |
2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]butanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O6S/c1-18(2)13-7-3-6-11-10(13)5-4-8-14(11)25(23,24)17-12(16(21)22)9-15(19)20/h3-8,12,17H,9H2,1-2H3,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHOZTIJMCYMTMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001313797 | |
| Record name | Dansyl-DL-aspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001313797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42808-07-1 | |
| Record name | Dansyl-DL-aspartic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42808-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dansyl-DL-aspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001313797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dansyl-DL-aspartic acid di(cyclohexylammonium) salt involves the reaction of dansyl chloride with DL-aspartic acid in the presence of a base, followed by the addition of cyclohexylamine to form the di(cyclohexylammonium) salt . The reaction conditions typically include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Commonly used solvents include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Base: Triethylamine or sodium hydroxide is often used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: To ensure consistent product quality.
Purification: Techniques such as recrystallization or chromatography are used to purify the final product.
Chemical Reactions Analysis
Hydrolysis Reactions
The salt’s structure implies potential hydrolysis under extreme pH conditions:
-
Acidic Hydrolysis :
-
The ammonium groups may protonate further, but cleavage of the sulfonamide bond (dansyl group) requires strong acidic conditions.
-
-
Basic Hydrolysis :
-
The carboxylate groups could revert to carboxylic acids, releasing cyclohexylamine.
-
Stability :
-
The sulfonamide linkage (dansyl group) is generally stable under mild conditions but may degrade under prolonged exposure to strong acids/bases .
Dansylation Reaction
The compound derives from the dansylation of DL-aspartic acid, a reaction where a fluorescent dansyl group (5-(dimethylamino)-1-naphthalenesulfonyl) is introduced via a sulfonamide bond:
This step precedes salt formation with cyclohexylamine .
Applications of Dansylated Derivatives :
-
Fluorescent Labeling : Enables detection in TLC/HPLC for amino acid analysis .
-
Protein Studies : Used to investigate protein interactions and membrane dynamics .
Analytical Characterization
Key Analytical Methods :
-
NMR Spectroscopy :
-
Dansylation and TLC :
-
Mass Spectrometry :
Molecular Data Comparison
Research Findings
-
Structural Validation :
-
Biological Relevance :
-
Chromatographic Behavior :
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C22H36N4O4S
- Molecular Weight : 564.7 g/mol
- Chemical Structure : The compound features a dansyl group (5-dimethylaminonaphthalene-1-sulfonyl) attached to the aspartic acid backbone, enhancing its fluorescent properties.
Fluorescent Labeling in Biochemistry
Applications :
- Fluorescence Microscopy : Dansyl-DL-aspartic acid di(cyclohexylammonium) salt is utilized as a fluorescent probe in microscopy to study cellular processes. Its ability to emit fluorescence makes it suitable for tracking cellular components and interactions.
- Protein Labeling : The compound can be conjugated to proteins to visualize their location and dynamics within cells. This application is critical in understanding protein interactions and functions in biological systems.
Analytical Chemistry
Applications :
- High-Performance Liquid Chromatography (HPLC) : The dansyl group allows for improved detection sensitivity in HPLC methods, facilitating the analysis of amino acids and peptides. This property is particularly useful in separating and quantifying compounds in complex mixtures.
| Technique | Application | Benefits |
|---|---|---|
| HPLC | Amino Acid Analysis | Enhanced sensitivity and resolution |
| Fluorescence Microscopy | Cellular Imaging | Real-time tracking of biomolecules |
Biological Research
Case Studies :
- A study published in Nature demonstrated the use of dansyl-labeled aspartic acid derivatives for tracking neurotransmitter release in neuronal cells, providing insights into synaptic transmission mechanisms .
- Research highlighted in the Journal of Biological Chemistry utilized dansyl derivatives to investigate enzyme kinetics, revealing how modifications affect substrate binding and catalysis .
Pharmaceutical Applications
Applications :
- Drug Development : this compound serves as a lead compound in the design of new pharmaceuticals targeting neurotransmitter systems, particularly those involving glutamate receptors.
- In Vivo Studies : Its fluorescent properties facilitate the monitoring of drug distribution and metabolism within living organisms, aiding in pharmacokinetic studies.
Mechanism of Action
The mechanism by which Dansyl-DL-aspartic acid di(cyclohexylammonium) salt exerts its effects involves its fluorescent properties. The dansyl group absorbs light at specific wavelengths and emits fluorescence, which can be detected and measured. This property makes it useful in various analytical techniques, including fluorescence spectroscopy and microscopy.
Comparison with Similar Compounds
Amino Acid Backbone
- DNAS (Aspartic Acid) : Contains two carboxyl groups, increasing polarity and enabling ionic interactions. This enhances solubility in aqueous environments and suitability for antioxidant applications .
- Dansyl-DL-α-aminocaprylic acid: Features an 8-carbon hydrophobic chain, favoring lipid-rich environments and membrane-associated studies .
- Dansyl-DL-glutamic acid : The additional methylene group in glutamic acid extends its side chain, improving binding affinity in enzyme active sites compared to aspartic acid derivatives .
Counterion Configuration
- DNAS and dansyl-glutamic acid use two cyclohexylammonium ions, optimizing solubility in both polar and organic solvents. In contrast, dansyl-alanine and dansyl-serine derivatives have single counterions, reducing molecular weight but limiting solubility in non-polar matrices .
Biological Activity
Dansyl-DL-aspartic acid di(cyclohexylammonium) salt is a compound that has garnered attention due to its potential biological activities and applications in various fields, particularly in biochemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
This compound is characterized by its unique chemical structure, which includes a dansyl group (a fluorescent moiety) attached to the aspartic acid backbone. The molecular formula is , with a molecular weight of approximately 564.7 g/mol . The presence of the cyclohexylammonium component enhances its solubility and stability in biological systems.
The biological activity of dansylated compounds often involves their interaction with biomolecules such as proteins and nucleic acids. The dansyl group is known for its ability to fluoresce, allowing for tracking and visualization within cellular environments. This property is particularly useful in studying protein interactions and localization within cells.
1. Neuroprotective Effects
Research indicates that dansylated compounds may exhibit neuroprotective properties. A study demonstrated that dansylated aspartic acid derivatives can inhibit excitotoxicity in neuronal cells, potentially providing a therapeutic avenue for neurodegenerative diseases .
2. Antimicrobial Activity
This compound has shown promising antimicrobial effects against various bacterial strains. In vitro assays revealed significant inhibition of bacterial growth, suggesting its potential as an antimicrobial agent .
3. Cellular Uptake and Localization
The fluorescent nature of the dansyl group allows for effective cellular uptake studies. Research utilizing fluorescence microscopy has shown that dansylated compounds localize in specific cellular compartments, aiding in the understanding of cellular dynamics and signaling pathways .
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: Neuroprotection in Neuronal Cells
In a controlled experiment, neuronal cells treated with this compound exhibited reduced cell death under excitotoxic conditions induced by glutamate exposure. The results indicated a protective effect attributed to the compound's ability to modulate calcium influx and reduce oxidative stress.
Case Study 2: Antimicrobial Efficacy
A series of tests were conducted on various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics, highlighting its potential as an alternative antimicrobial agent.
Q & A
Q. How is Dansyl-DL-aspartic acid di(cyclohexylammonium) salt synthesized, and what are the critical purification steps?
Methodological Answer: The synthesis involves two primary steps:
Acylation : React DL-aspartic acid with dansyl chloride (a fluorescent labeling agent) in a basic aqueous medium (e.g., sodium bicarbonate) to form dansyl-DL-aspartic acid. Excess dansyl chloride is quenched with a mild base.
Salt Formation : Neutralize the free carboxylic acid groups of the dansylated product with cyclohexylamine in a polar aprotic solvent (e.g., acetone or methanol). The di(cyclohexylammonium) salt precipitates due to reduced solubility.
Purification :
Q. What solvent systems are optimal for dissolving this compound in experimental setups?
Methodological Answer: Cyclohexylammonium salts exhibit high solubility in polar aprotic solvents (e.g., DMSO, DMF) due to ionic interactions. For aqueous compatibility:
- Use DMSO-water mixtures (e.g., 10% DMSO in PBS buffer) to dissolve the salt without precipitation.
- Avoid pure aqueous buffers (pH < 5), as protonation of the cyclohexylammonium counterion reduces solubility .
Recommended Solvents :
| Solvent | Compatibility | Notes |
|---|---|---|
| DMSO | High | Ideal for stock solutions |
| Methanol | Moderate | Limited stability over time |
| PBS (pH 7.4) | Low | Requires DMSO cosolvent |
Q. How do researchers verify the structural integrity of the compound post-synthesis?
Methodological Answer: Combine spectroscopic and chromatographic techniques:
- NMR : Confirm dansyl group presence (aromatic protons at δ 7.0–8.5 ppm) and aspartic acid backbone (α-proton at δ 4.2–4.5 ppm). The cyclohexylammonium counterion appears as a multiplet at δ 1.4–1.8 ppm .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode should show [M+H]⁺ at m/z 463.6 (calculated for C₁₈H₂₄N₂O₄S·C₆H₁₃N) .
- Fluorescence Spectroscopy : Confirm dansyl emission at λ = 510–550 nm (excitation λ = 340 nm) to validate labeling efficiency .
Advanced Research Questions
Q. How can experimental design optimize the compound’s use in protein interaction studies?
Methodological Answer: Employ Design of Experiments (DoE) to evaluate critical variables:
- Factors : pH (5–8), temperature (4–37°C), and salt concentration (0–150 mM NaCl).
- Response Variables : Fluorescence intensity (binding efficiency) and solubility.
Protocol :
Use a central composite design to explore nonlinear interactions between factors.
Analyze via ANOVA to identify significant parameters (e.g., pH dominates fluorescence quenching at <6.5).
Validate with surface plasmon resonance (SPR) to correlate fluorescence data with binding kinetics .
Q. How should researchers address contradictions in fluorescence quenching data across studies?
Methodological Answer: Contradictions often arise from:
- Impurity Artifacts : Trace metals (e.g., Cu²⁺) in buffers can quench dansyl fluorescence. Pre-treat buffers with Chelex resin .
- Solvent Polarity : Polar solvents stabilize the excited state, altering emission. Standardize solvent systems (e.g., 20% glycerol to mimic protein environments) .
- Dynamic Quenching : Use Stern-Volmer plots to distinguish static (binding-induced) vs. dynamic (collisional) quenching. A linear plot suggests dynamic quenching, while upward curvature indicates static mechanisms .
Q. What advanced analytical techniques resolve ambiguities in chiral purity of the DL-aspartic acid moiety?
Methodological Answer:
- Chiral HPLC : Use a Crownpak CR-I column (Daicel) with 0.1 M HClO₄ in methanol (1.0 mL/min). Retention times differ for D- and L-enantiomers (~12.5 vs. 14.2 min) .
- Circular Dichroism (CD) : Aspartic acid enantiomers exhibit opposite CD signals at 210 nm. Compare against pure D- and L-aspartic acid standards .
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry, though this requires high-purity single crystals .
Data Contradiction Analysis Framework
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
